molecular formula C16H18F3N3O3S B2361470 2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705700-22-6

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B2361470
CAS RN: 1705700-22-6
M. Wt: 389.39
InChI Key: FIQUVUVHIQAHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18F3N3O3S and its molecular weight is 389.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Potential

Researchers have developed methods for synthesizing propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluating them as potential anticancer agents. These compounds were synthesized through a series of steps starting from ethyl piperidinecarboxylate, leading to the target compounds with confirmed purity through spectroscopic techniques. Some synthesized derivatives showed promising anticancer activity, suggesting further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).

Antibacterial and Antifungal Activities

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to talented antibacterial activity. The research highlights the biological relevance of 1,3,4-oxadiazole bearing compounds due to their diverse biological activities, providing a foundation for further exploration into their antimicrobial potential (Khalid et al., 2016).

Anticholinesterase Activity for Alzheimer’s Disease

A series of N-substituted derivatives was synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds underwent structural elucidation and enzyme inhibition activity testing against acetylcholinesterase (AChE), a key enzyme associated with Alzheimer’s disease. The hemolytic activity assessment aimed to evaluate the cytotoxic behavior of these molecules, contributing to Alzheimer’s disease treatment research (Rehman et al., 2018).

Structural and Computational Analysis

The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1,3,4-oxadiazole derivatives were conducted to understand their molecular characteristics better. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules, contributing to the design of more effective compounds (Kumara et al., 2017).

Antimicrobial and Antitubercular Activities

Research on sulfonyl derivatives containing 1,3,4-oxadiazole moieties has demonstrated significant antimicrobial and antitubercular activities. These studies not only underline the potential of these compounds in combating microbial infections but also highlight their role in addressing the global challenge of tuberculosis (Suresh Kumar et al., 2013).

properties

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c1-2-11-3-5-13(6-4-11)26(23,24)22-9-7-12(8-10-22)14-20-21-15(25-14)16(17,18)19/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQUVUVHIQAHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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